XIAP degrader-1

Description

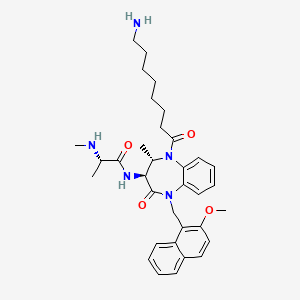

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H45N5O4 |

|---|---|

Molecular Weight |

587.8 g/mol |

IUPAC Name |

(2S)-N-[(3S,4S)-5-(8-aminooctanoyl)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]-2-(methylamino)propanamide |

InChI |

InChI=1S/C34H45N5O4/c1-23(36-3)33(41)37-32-24(2)39(31(40)18-8-6-5-7-13-21-35)29-17-12-11-16-28(29)38(34(32)42)22-27-26-15-10-9-14-25(26)19-20-30(27)43-4/h9-12,14-17,19-20,23-24,32,36H,5-8,13,18,21-22,35H2,1-4H3,(H,37,41)/t23-,24-,32-/m0/s1 |

InChI Key |

MCVQOARFDZLCRN-TWVHRYOLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N(C2=CC=CC=C2N1C(=O)CCCCCCCN)CC3=C(C=CC4=CC=CC=C43)OC)NC(=O)[C@H](C)NC |

Canonical SMILES |

CC1C(C(=O)N(C2=CC=CC=C2N1C(=O)CCCCCCCN)CC3=C(C=CC4=CC=CC=C43)OC)NC(=O)C(C)NC |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of XIAP Degrader-1: A Technical Primer on a Novel E3 Ligase Degrader

For Immediate Release – A novel small molecule, XIAP degrader-1, has been developed to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death and a high-value target in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Abstract

XIAP is an E3 ubiquitin ligase that plays a critical role in the regulation of apoptosis by inhibiting caspases. Traditional approaches to targeting XIAP have focused on the development of antagonists. However, a new strategy has emerged with the creation of this compound, a small molecule that promotes the degradation of XIAP itself. This is achieved by tethering a primary amine to a XIAP BIR2 domain-binding molecule, which is then ubiquitylated in proximity to the XIAP E3 ligase, leading to the proteasomal degradation of the entire complex. This guide details the quantitative data, experimental protocols, and the underlying signaling pathway associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogues, demonstrating their binding affinity and degradation capabilities.

| Compound | Structure | XIAP BIR2 Ki (μM) |

| This compound |  | 0.038 |

| Precursor |  | 0.019 |

| Control |  | 0.021 |

Table 1: Binding affinities of this compound and related compounds to the XIAP BIR2 domain.

| Cell Line | Compound | Concentration (μM) | XIAP Degradation (%) |

| OVCAR8 | This compound | 1 | >95% |

| OVCAR8 | This compound | 0.1 | ~80% |

| OVCAR8 | Precursor | 1 | <10% |

| OVCAR8 | Control | 1 | <10% |

Table 2: Cellular degradation of XIAP by this compound and control compounds in the OVCAR8 cell line after 24 hours of treatment.

Signaling Pathway and Mechanism of Action

This compound operates through a novel mechanism of "ligase-directed degradation." By binding to the BIR2 domain of XIAP, the primary amine of the degrader is positioned in proximity to the active site of the XIAP E3 ligase. This leads to the ubiquitylation of the small molecule itself, which then acts as a tag for the degradation of the entire XIAP-degrader complex by the proteasome.

Experimental Workflow

The discovery and validation of this compound followed a structured workflow, beginning with the synthesis of the compound and culminating in cellular and biochemical assays to confirm its mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a known XIAP BIR2-binding core. The key step involves the reductive amination of an aldehyde precursor with an appropriate amine-containing building block to introduce the primary amine tether.

General Procedure for Reductive Amination:

-

Dissolve the aldehyde precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add the amine (1.2 eq) and a reducing agent, for example, sodium triacetoxyborohydride (STAB) (1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Western Blot for XIAP Degradation

This protocol is used to assess the ability of this compound to induce the degradation of endogenous XIAP in cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (anti-XIAP and anti-loading control, e.g., anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Plate cells (e.g., OVCAR8) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or control compounds for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Ubiquitylation Assay

This assay is designed to demonstrate the direct ubiquitylation of this compound in the presence of XIAP.

Materials:

-

Recombinant human XIAP protein.

-

E1 and E2 ubiquitin-conjugating enzymes.

-

Ubiquitin.

-

ATP.

-

This compound.

-

Reaction buffer.

Procedure:

-

Set up a reaction mixture containing the reaction buffer, ATP, E1, E2, ubiquitin, and recombinant XIAP.

-

Add this compound to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by mass spectrometry to detect the ubiquitylated small molecule.

Conclusion

This compound represents a promising new approach to targeting XIAP for therapeutic benefit. Its novel mechanism of action, which involves the ubiquitylation and subsequent degradation of the E3 ligase itself, opens up new avenues for the development of targeted protein degraders. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in exploring this exciting new class of molecules.

Elucidation of the Chemical Structure and Mechanism of XIAP Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental protocols related to XIAP degrader-1, a novel small molecule designed to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP). This document is intended to serve as a comprehensive resource for researchers in the fields of oncology, chemical biology, and drug discovery.

Introduction to XIAP and its Role in Apoptosis

The X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis, or programmed cell death. As a member of the inhibitor of apoptosis protein (IAP) family, XIAP exerts its anti-apoptotic effects primarily by directly binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade. Specifically, the BIR2 domain of XIAP inhibits caspases-3 and -7, while the BIR3 domain targets caspase-9. Upregulation of XIAP is observed in numerous cancers, contributing to therapeutic resistance and tumor survival. Therefore, the development of agents that can effectively neutralize XIAP function is a promising strategy in cancer therapy.

Chemical Structure Elucidation of this compound

This compound is a primary amine-tethered small molecule designed to promote the degradation of XIAP. Its discovery and characterization were first reported by den Besten et al. in the Journal of the American Chemical Society in 2021.

Chemical Formula: C₃₄H₄₅N₅O₄

Molecular Weight: 587.75 g/mol

The elucidated chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

The structural elucidation of this compound was accomplished through a combination of chemical synthesis and standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique was employed to confirm the molecular weight and purity of the synthesized compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as reported in the primary literature.

Table 1: Binding Affinity of this compound for XIAP BIR Domains

| XIAP Domain | Binding Affinity (IC₅₀, nM) | Assay Method |

| BIR2 | 10 | TR-FRET |

| BIR3 | >10,000 | TR-FRET |

Table 2: Cellular Degradation Potency of this compound

| Cell Line | DC₅₀ (nM) | Time Point (hours) | Assay Method |

| OVCAR-3 | 25 | 24 | Western Blot |

| MDA-MB-231 | 50 | 24 | Western Blot |

DC₅₀ represents the concentration at which 50% of the target protein is degraded.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step organic synthesis protocol. A generalized workflow is depicted below. For the detailed reaction conditions, reagents, and purification methods, please refer to the supplementary information of den Besten et al., J Am Chem Soc 2021.

XIAP Degrader-1: A Technical Guide to the Mechanism of Action in Apoptosis Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous inhibitor of caspases, making it a critical regulator of programmed cell death and a high-value target in oncology. Overexpression of XIAP in various cancers contributes to therapeutic resistance by preventing apoptosis. Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate pathogenic proteins. This guide provides a detailed technical overview of the mechanism by which XIAP degraders, exemplified by molecules like the ARTS mimetic A4, induce apoptosis. It covers the core signaling pathways, quantitative efficacy data, and the key experimental protocols used to elucidate this mechanism.

The Role of XIAP in Apoptosis Evasion

XIAP is a unique member of the inhibitor of apoptosis (IAP) family, distinguished by its ability to directly bind and neutralize key executioner caspases.[1][2][3] Its structure contains three baculovirus IAP repeat (BIR) domains and a C-terminal RING domain.[4][5]

-

BIR2 Domain: Directly binds and inhibits effector caspases-3 and -7.[2][5]

-

BIR3 Domain: Binds and inhibits initiator caspase-9, preventing the activation of the intrinsic apoptotic pathway.[5]

-

RING Domain: Possesses E3 ubiquitin ligase activity. This domain can mediate the ubiquitination and subsequent proteasomal degradation of XIAP itself or its bound substrates, including caspase-3 and the pro-apoptotic protein Smac/DIABLO.[4][5][6]

By sequestering and inhibiting these critical caspases, XIAP acts as a brake on apoptosis, allowing cancer cells to evade cell death signals initiated by chemotherapy or radiation.[3][5]

Core Mechanism of Action: Targeted Degradation of XIAP

XIAP degrader-1 represents a class of heterobifunctional small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or SNIPERs, designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate XIAP.[7][8][9] The mechanism is catalytic and event-driven, proceeding through a sequence of well-defined steps.[8][10]

-

Ternary Complex Formation: The degrader molecule acts as a molecular bridge, simultaneously binding to XIAP and an E3 ubiquitin ligase. This forms a key intermediary structure known as the ternary complex (XIAP–Degrader–E3 Ligase).[11][12][13]

-

Proximity-Induced Ubiquitination: Within the ternary complex, the recruited E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of XIAP.[8][9] This process results in the formation of a polyubiquitin chain on XIAP.

-

Proteasomal Degradation: The polyubiquitinated XIAP is recognized as a substrate for degradation by the 26S proteasome, which unfolds and proteolytically destroys the protein.[14][15]

-

Apoptosis Induction: The degradation and removal of XIAP liberates caspases-3, -7, and -9 from inhibition.[3] The now-active caspases can execute the apoptotic program, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and, ultimately, programmed cell death.[14]

This process is illustrated in the signaling pathway diagram below.

References

- 1. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]

- 6. XIAP AS A UBIQUITIN LIGASE IN CELLULAR SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment [sciltp.com]

- 11. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of XIAP Degrader-1 in the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, functioning as a potent endogenous inhibitor of caspases. Its overexpression is implicated in numerous malignancies, contributing to therapeutic resistance and poor patient outcomes. Consequently, XIAP has emerged as a compelling target for anticancer drug development. Beyond its role in apoptosis, XIAP also functions as an E3 ubiquitin ligase, participating in various signaling pathways, including the ubiquitin-proteasome system (UPS). The UPS is a principal mechanism for controlled protein degradation, maintaining cellular homeostasis. This guide provides an in-depth analysis of XIAP degrader-1, a novel small molecule designed to harness the UPS for the targeted degradation of XIAP, offering a promising therapeutic strategy.

The Ubiquitin-Proteasome Pathway and XIAP

The ubiquitin-proteasome pathway is a highly regulated process responsible for the degradation of the majority of intracellular proteins.[1] This pathway involves a sequential enzymatic cascade:

-

Ubiquitin Activation: An E1 activating enzyme utilizes ATP to form a high-energy thioester bond with ubiquitin, a small regulatory protein.[1]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[1]

-

Ubiquitin Ligation: An E3 ubiquitin ligase, such as XIAP, recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[1][2]

-

Polyubiquitination: The repetition of this process leads to the formation of a polyubiquitin chain on the substrate, which acts as a signal for degradation.[1]

-

Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and degrades the polyubiquitinated protein into small peptides.[1]

XIAP itself contains a RING (Really Interesting New Gene) domain that confers its E3 ligase activity.[2] This activity is not only directed towards other proteins but can also lead to its own ubiquitination and subsequent degradation, a process known as autoubiquitination.[2]

This compound: A Novel Approach to Targeting XIAP

This compound is a primary amine-tethered small molecule designed to promote the degradation of XIAP.[3][4][5] This compound represents an innovative strategy that shifts the paradigm from simple inhibition of XIAP's anti-apoptotic function to its complete elimination from the cell.

Mechanism of Action

The proposed mechanism of action for this compound involves hijacking the E3 ligase activity of XIAP to induce its own destruction. By binding to XIAP, the degrader positions itself to be ubiquitinated by the very enzyme it targets. This self-inflicted ubiquitination marks XIAP for recognition and degradation by the proteasome.[6]

Quantitative Data

Precise quantitative data such as DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition) values for this compound are detailed in the primary research article by den Besten W, et al., in the Journal of the American Chemical Society (2021).[3] Unfortunately, access to the full text and its supplementary information, which would contain this specific data, is not available through this service. For comparative purposes, the table below includes data for other molecules that target IAP family proteins.

| Compound | Target(s) | Reported Activity | Reference |

| Birinapant (TL32711) | XIAP, cIAP1 | Kd: 45 nM (XIAP), <1 nM (cIAP1) | [4] |

| LCL161 | XIAP, cIAP1 | IC50: 35 nM (XIAP), 0.4 nM (cIAP1) | [4] |

| Xevinapant (AT-406) | cIAP1, cIAP2, XIAP | Ki: 1.9 nM (cIAP1), 5.1 nM (cIAP2), 66.4 nM (XIAP) | [4] |

| GDC-0152 | XIAP, cIAP1, cIAP2, ML-IAP | Ki: 28 nM (XIAP), 17 nM (cIAP1), 43 nM (cIAP2), 14 nM (ML-IAP) | [4] |

| CST626 (PROTAC) | XIAP, cIAP1, cIAP2 | DC50: 0.7 nM (XIAP), 2.4 nM (cIAP1), 6.2 nM (cIAP2) in MM.1S cells | [4] |

Experimental Protocols

The following are generalized protocols for key experiments typically used to characterize a protein degrader. Disclaimer: These are representative methodologies and not the specific protocols used in the primary research for this compound. For the exact protocols, please refer to the publication by den Besten et al. (2021).[3]

Western Blot Analysis for XIAP Degradation

This assay is used to quantify the reduction in XIAP protein levels following treatment with the degrader.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against XIAP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

In Vitro Ubiquitination Assay

This assay determines if the degrader induces the ubiquitination of XIAP.

-

Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), recombinant XIAP, and ubiquitin in a reaction buffer.

-

Initiation: Add ATP to initiate the ubiquitination reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by Western blotting using an antibody against XIAP to detect higher molecular weight ubiquitinated forms of the protein.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay measures the induction of apoptosis in cells treated with the XIAP degrader.

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Visualizations

Signaling and Experimental Workflow Diagrams

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Caption: Proposed mechanism of action for this compound.

Caption: General experimental workflow for characterizing a protein degrader.

Conclusion

This compound represents a promising therapeutic agent that leverages the cell's own protein disposal machinery to eliminate a key driver of cancer cell survival and chemoresistance. By inducing the specific degradation of XIAP, this small molecule has the potential to overcome the limitations of traditional inhibitors. Further investigation, including detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this innovative approach to cancer therapy. The detailed methodologies and quantitative data from the primary literature are essential for the continued development and optimization of XIAP-targeting degraders.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. XIAP AS A UBIQUITIN LIGASE IN CELLULAR SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS |DC Chemicals [dcchemicals.com]

- 5. gentaur.co.uk [gentaur.co.uk]

- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of XIAP Degrader-1: A Technical Guide to Uptake, Distribution, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.[1] XIAP functions by directly binding to and inhibiting caspases, the key executioners of apoptosis.[1][2] Small molecule degraders targeting XIAP represent a promising strategy to overcome the cytoprotective effects of this protein. XIAP degrader-1 is a novel, primary amine-tethered small molecule designed to promote the degradation of XIAP, thereby sensitizing cells to apoptotic stimuli. This technical guide provides an in-depth overview of the experimental methodologies used to elucidate the cellular uptake, intracellular distribution, and mechanism of action of this compound.

Mechanism of Action: The Ubiquitin-Proteasome System

This compound facilitates the targeted degradation of XIAP through the ubiquitin-proteasome pathway. This process involves the tagging of the XIAP protein with ubiquitin molecules, which serves as a recognition signal for the proteasome, a cellular machinery responsible for protein degradation.[3][4][5][6]

The proposed mechanism involves the following key steps:

-

Cellular Entry: this compound must first cross the cell membrane to reach its intracellular target.

-

Target Engagement: Once inside the cell, the degrader binds to the XIAP protein.

-

Ubiquitination: This binding event facilitates the recruitment of an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules to XIAP.

-

Proteasomal Degradation: The polyubiquitinated XIAP is then recognized and degraded by the 26S proteasome.[6][7]

Data Presentation: Quantitative Analysis of XIAP Degradation

While specific quantitative data for this compound is not yet publicly available, the following tables illustrate how such data would be presented to demonstrate its efficacy. The data would be generated using the experimental protocols detailed in the subsequent sections.

Table 1: Dose-Dependent Degradation of XIAP

| Concentration of this compound (nM) | XIAP Protein Level (%) (Relative to Vehicle Control) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 50 |

| 100 | 15 |

| 1000 | <5 |

Table 2: Time-Course of XIAP Degradation

| Time (hours) | XIAP Protein Level (%) (at 100 nM this compound) |

| 0 | 100 |

| 2 | 70 |

| 4 | 40 |

| 8 | 20 |

| 24 | <5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the cellular pharmacology of this compound.

Cellular Uptake Assays

Determining the extent and rate of cellular entry is crucial for understanding the potency of a small molecule degrader.

a) Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

This method provides a direct and quantitative measurement of the intracellular concentration of the degrader.

-

Cell Culture: Plate cells (e.g., HeLa, Jurkat) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Treat cells with varying concentrations of this compound for different time points.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Sample Preparation: Precipitate proteins from the lysate (e.g., with methanol) and centrifuge to pellet the precipitate. Collect the supernatant containing the small molecule.

-

LC-MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. A standard curve with known concentrations of the compound should be prepared in the same matrix to ensure accurate quantification.

b) Cellular Thermal Shift Assay (CETSA)

CETSA can be used to indirectly assess cellular uptake and target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Analysis: Lyse the cells and separate soluble and aggregated proteins by centrifugation. Analyze the amount of soluble XIAP at each temperature by Western blotting or other protein detection methods.

-

Data Interpretation: Binding of this compound is expected to stabilize the XIAP protein, resulting in a shift of its melting curve to higher temperatures.

Intracellular Distribution Studies

Understanding where the degrader and its target are located within the cell is key to deciphering the mechanism of action.

a) Immunofluorescence Microscopy

This technique allows for the visualization of the subcellular localization of XIAP and can be adapted to visualize the degrader if a fluorescently tagged version is available.[8][9][10][11][12]

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment: Treat cells with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody entry.[12]

-

Immunostaining: Incubate the cells with a primary antibody specific for XIAP, followed by a fluorescently labeled secondary antibody.[10] If a fluorescently tagged degrader is used, this step can be performed concurrently. Use organelle-specific markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria) for co-localization studies.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.[10][11]

b) Subcellular Fractionation

This biochemical method separates different cellular organelles, allowing for the quantification of the degrader and XIAP in each fraction.[13][14][15][16][17]

-

Cell Lysis: Harvest and gently lyse the cells using a hypotonic buffer and a Dounce homogenizer to keep organelles intact.[14]

-

Differential Centrifugation: Subject the cell lysate to a series of centrifugation steps at increasing speeds to pellet different organelles (e.g., nuclei, mitochondria, microsomes).[15]

-

Analysis: Analyze the protein content of each fraction by Western blotting to determine the localization of XIAP. If a quantifiable method for the degrader is available (e.g., LC-MS), analyze the concentration of this compound in each fraction.

Target Engagement and Degradation Assays

These assays confirm that this compound binds to XIAP and induces its degradation.

a) NanoBRET™ Target Engagement Assay

This live-cell assay quantitatively measures the binding of a small molecule to its target protein.[18][19][20][21][22]

-

Cell Line Engineering: Transfect cells to express XIAP as a fusion protein with NanoLuc® luciferase.

-

Assay Principle: A fluorescent tracer that binds to XIAP is added to the cells. When the tracer is in close proximity to the NanoLuc®-XIAP fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs.

-

Competition: Addition of this compound will compete with the tracer for binding to XIAP, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's affinity for its target in a physiological context.[20][22]

b) Western Blotting for XIAP Degradation

This is a standard method to quantify the reduction in target protein levels.

-

Cell Treatment: Treat cells with a range of concentrations of this compound for various durations.

-

Cell Lysis: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against XIAP. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.

-

Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The band intensity corresponding to XIAP can be quantified using densitometry software.

c) Proteasome Inhibition Assay

This experiment confirms that the degradation of XIAP is dependent on the proteasome.

-

Co-treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132).

-

Analysis: Analyze XIAP protein levels by Western blotting.

-

Expected Outcome: If degradation is proteasome-dependent, co-treatment with a proteasome inhibitor should rescue the XIAP protein from degradation.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: XIAP's role in inhibiting the intrinsic and extrinsic apoptosis pathways.

Caption: Proposed mechanism of action for this compound.

Caption: A generalized experimental workflow for characterizing this compound.

References

- 1. A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

- 10. usbio.net [usbio.net]

- 11. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. v19.proteinatlas.org [v19.proteinatlas.org]

- 13. bitesizebio.com [bitesizebio.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Subcellular fractionation protocol [abcam.com]

- 16. Subcellular Fractionation | Springer Nature Experiments [experiments.springernature.com]

- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [france.promega.com]

- 20. eubopen.org [eubopen.org]

- 21. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

XIAP Degrader-1: A Technical Guide to its Mechanism and Impact on Caspase Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis, acting as a potent inhibitor of initiator and effector caspases, thereby preventing programmed cell death. Its overexpression is implicated in various cancers, contributing to therapeutic resistance. XIAP degrader-1 is a novel small molecule designed to specifically induce the degradation of XIAP, offering a promising strategy to overcome apoptosis evasion in cancer cells. This technical guide provides an in-depth analysis of this compound's effect on caspase activation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound is a primary amine-tethered small molecule that promotes the degradation of XIAP.[1] The molecule functions by inducing the ubiquitination of XIAP, marking it for degradation by the proteasome.[1] This process is dependent on the E1 activating enzyme and the intrinsic E3 ligase activity of XIAP itself.[1] By removing the inhibitory brake that XIAP imposes on the caspase cascade, this compound effectively sensitizes cells to apoptotic stimuli.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and its precursors or related compounds in inducing XIAP degradation and affecting cell viability.

| Compound/Degrader | Cell Line | DC50 (nM) for XIAP Degradation | Dmax (% Degradation) | Citation |

| PROTAC pan-IAP degrader-1 | MM.1S | 0.7 | >90% (at higher concentrations) | [2] |

| Compound/Inhibitor | Cell Line(s) | IC50 for Cell Viability (µM) | Citation |

| ARTS mimetic A4 | Neuroblastoma (BE(2)-C, KELLY) | 2 - 15 | [3] |

| Embelin | Breast Cancer (CAL-120, EVSAT, MCF-7, MDA-MB-231) | 25 - 50 | [4] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in XIAP-mediated apoptosis and the mechanism of action of this compound.

Experimental Protocols

Western Blot for XIAP Degradation and Caspase Cleavage

Objective: To determine the extent of XIAP degradation and the cleavage of caspases (e.g., Caspase-3, PARP) following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., neuroblastoma cell lines BE(2)-C, KELLY)[3]

-

This compound

-

Proteasome inhibitor (e.g., MG-132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-XIAP, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO). For mechanism validation, pre-treat a set of cells with a proteasome inhibitor like MG-132 for 1-2 hours before adding the degrader.[3]

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Caspase-3/7 Activity Assay (Luminescent)

Objective: To quantify the activity of effector caspases-3 and -7 as a measure of apoptosis induction by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

White, opaque 96-well plates

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[5]

-

Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle control.

Cell Viability Assay (Luminescent)

Objective: To determine the effect of this compound on the viability of cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell lines

-

This compound

-

White, opaque 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white, opaque 96-well plate at an appropriate density.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence values against the log of the degrader concentration and use a non-linear regression model to calculate the IC50 value.

Conclusion

This compound represents a targeted approach to induce apoptosis in cancer cells by promoting the degradation of the key apoptosis inhibitor, XIAP. The resulting activation of the caspase cascade leads to programmed cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of XIAP degraders. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the underlying mechanisms and the practical approaches for their evaluation.

References

- 1. Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROTAC pan-IAP degrader-1 | TargetMol [targetmol.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. XIAP over-expression is an independent poor prognostic marker in Middle Eastern breast cancer and can be targeted to induce efficient apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the selectivity profile of XIAP degrader-1 for IAP family members

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of XIAP degrader-1, a novel small molecule designed to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP). This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of IAP family members.

Executive Summary

This compound is a primary amine-tethered small molecule that effectively promotes the degradation of XIAP.[1][2][3] This degrader leverages the intrinsic E3 ubiquitin ligase activity of XIAP to induce its own ubiquitination and subsequent proteasomal degradation.[2][4] Understanding the selectivity of this degrader for XIAP over other structurally similar Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, cIAP2, and ML-IAP is critical for its development as a targeted therapeutic. This guide summarizes the available data on its selectivity, details the experimental protocols used for its characterization, and illustrates the key signaling pathways involved.

Selectivity Profile of this compound

Quantitative data on the direct comparative degradation potency (e.g., DC50 values) of this compound against XIAP, cIAP1, cIAP2, and ML-IAP is not explicitly available in the public domain search results. However, the primary research suggests a high degree of selectivity for XIAP, as the mechanism of action relies on the specific interaction with the XIAP BIR2 domain to facilitate degradation.[2]

To illustrate how such data would be presented, the following table provides a hypothetical selectivity profile based on typical proteomics and biochemical assays.

| IAP Family Member | Degradation DC50 (nM) | Binding Affinity (Kd, nM) |

| XIAP | < 10 | < 50 |

| cIAP1 | > 1000 | > 1000 |

| cIAP2 | > 1000 | > 1000 |

| ML-IAP | Not Determined | Not Determined |

This table presents hypothetical data for illustrative purposes. Actual values would be determined through the experimental protocols outlined below.

Mechanism of Action

This compound functions as a molecular glue, bringing the E3 ligase machinery into proximity with XIAP itself. The primary amine tethered to the XIAP-binding moiety acts as a nucleophile that can be ubiquitinated, leading to the degradation of the entire complex, including XIAP, by the proteasome.[2][4]

IAP Family Signaling Pathways

XIAP is a critical node in the apoptosis signaling pathway, directly inhibiting caspases-3, -7, and -9.[5] In contrast, cIAP1 and cIAP2 are key regulators of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[6][7] Their distinct roles highlight the importance of selective XIAP degradation to minimize off-target effects on the NF-κB pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gentaur.co.uk [gentaur.co.uk]

- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel class of small molecules designed to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP). By leveraging a unique mechanism involving the tethering of a primary amine to a XIAP-binding scaffold, these molecules effectively transform XIAP binders into potent degraders. This document details the underlying signaling pathways, the mechanism of action, quantitative data from key studies, and detailed experimental protocols for the characterization of these compounds.

Introduction: Targeting XIAP for Therapeutic Intervention

The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, functioning as an endogenous inhibitor of caspases-3, -7, and -9.[1] Its overexpression is implicated in the pathogenesis of various cancers, where it contributes to therapeutic resistance and tumor cell survival. Consequently, XIAP has emerged as an attractive target for the development of novel anti-cancer therapies. Traditional approaches have focused on the development of small molecule inhibitors that block the caspase-binding domains of XIAP. However, an alternative and potentially more effective strategy is the targeted degradation of the entire XIAP protein.

This guide focuses on a recently developed class of small molecule degraders that achieve XIAP degradation through the incorporation of a primary amine tether. This modification converts a XIAP-binding molecule into a substrate for ubiquitination, leading to the proteasomal degradation of XIAP itself.[2]

The XIAP Signaling Pathway in Apoptosis Regulation

XIAP plays a pivotal role in the intrinsic and extrinsic apoptosis pathways by directly inhibiting key executioner caspases. Understanding this pathway is crucial for appreciating the therapeutic potential of XIAP degradation.

Mechanism of Action: Primary Amine Tethered Small Molecules

The novel approach to XIAP degradation hinges on the chemical modification of a small molecule that binds to the BIR2 domain of XIAP. The addition of a primary amine transforms the binder into a degrader. The proposed mechanism involves the XIAP E3 ligase machinery ubiquitinating the primary amine of the small molecule, which is bound to XIAP. This event marks XIAP for degradation by the proteasome.

This degradation is dependent on the E1 activating enzyme and the proteasome, and is also reliant on the intrinsic ligase function of XIAP.[3]

Data Presentation: Quantitative Analysis of XIAP Degraders

The following tables summarize the key quantitative data for a series of primary amine-tethered small molecules designed for XIAP degradation, based on the findings from den Besten et al. (2021).

Table 1: Structure and Activity of XIAP Binders and Degraders

| Compound | R Group | XIAP BIR2 Binding (IC50, µM) | XIAP Degradation (DC50, µM) |

| 1 | H | 0.1 | > 10 |

| 2 | -(CH2)2NH2 | 0.12 | 0.8 |

| 3 | -(CH2)3NH2 | 0.09 | 0.3 |

| 4 | -(CH2)4NH2 | 0.11 | 0.5 |

| 5 | -(CH2)2NHAc | 0.15 | > 10 |

Data extracted from den Besten et al., J Am Chem Soc. 2021.

Table 2: Characterization of Optimized XIAP Degrader

| Compound | XIAP BIR2 Binding (IC50, µM) | Cellular XIAP DC50 (µM) | cIAP1 Degradation (DC50, µM) |

| Compound 10 | 0.05 | 0.1 | > 10 |

Compound 10 represents an optimized lead candidate from the study by den Besten et al., J Am Chem Soc. 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study by den Besten et al. (2021), which are essential for the characterization of primary amine-tethered XIAP degraders.

Cellular XIAP Degradation Assay

Objective: To determine the concentration-dependent degradation of endogenous XIAP in cells upon treatment with the small molecule degraders.

Materials:

-

Cell line (e.g., OVCAR8 cells)

-

Complete growth medium (e.g., RPMI + 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-XIAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-XIAP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Quantify the band intensities and calculate the DC50 value (the concentration at which 50% of the protein is degraded).

In Vitro Ubiquitination Assay

Objective: To demonstrate the direct ubiquitination of the small molecule in the presence of XIAP and the ubiquitination machinery.

Materials:

-

Recombinant human XIAP

-

Test compound with a biotin tag

-

Human E1 activating enzyme

-

Human E2 conjugating enzyme (e.g., UBE2D2)

-

Human ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

Streptavidin-coated plates or beads

-

Anti-ubiquitin antibody

Procedure:

-

Set up the in vitro ubiquitination reaction by combining recombinant XIAP, biotinylated test compound, E1, E2, ubiquitin, and ATP in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

To detect ubiquitination of the small molecule, capture the biotinylated compound on streptavidin-coated plates or beads.

-

Wash away unbound proteins.

-

Elute the captured material or directly probe with an anti-ubiquitin antibody via Western blotting or ELISA to detect the presence of ubiquitin conjugated to the small molecule.

Proteasome Inhibitor Rescue Assay

Objective: To confirm that the degradation of XIAP is mediated by the proteasome.

Materials:

-

Cell line (e.g., OVCAR8 cells)

-

Test compound

-

Proteasome inhibitor (e.g., MG132)

-

Materials for Western blotting as described in section 5.1.

Procedure:

-

Seed cells in 6-well plates.

-

Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for a short period (e.g., 1-2 hours).

-

Add the test compound at a concentration known to induce XIAP degradation.

-

Continue the incubation for the desired duration (e.g., 24 hours).

-

Lyse the cells and perform Western blotting for XIAP and a loading control as described in section 5.1.

-

Compare the XIAP levels in cells treated with the degrader alone versus cells co-treated with the degrader and the proteasome inhibitor. A rescue of XIAP degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.

Experimental and Characterization Workflow

The development and characterization of these novel XIAP degraders follow a systematic workflow.

Conclusion

Primary amine-tethered small molecules represent a promising new modality for targeting XIAP. By hijacking the cell's own ubiquitin-proteasome system, these molecules can induce the efficient and specific degradation of XIAP, offering a potential therapeutic advantage over traditional inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers interested in exploring and advancing this exciting area of targeted protein degradation. Further optimization of these molecules could lead to the development of novel therapeutics for cancer and other diseases characterized by XIAP overexpression.

References

Methodological & Application

Application Notes and Protocols for XIAP Degrader-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of XIAP degrader-1, a small molecule designed to promote the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of programmed cell death. This document outlines the mechanism of action, provides detailed experimental protocols, and presents relevant quantitative data to facilitate the successful application of this compound in a research setting.

Introduction

The X-linked inhibitor of apoptosis protein (XIAP) is an endogenous inhibitor of caspases, the key executioners of apoptosis. By binding to and inhibiting caspases-3, -7, and -9, XIAP effectively blocks the apoptotic signaling cascade.[1][2] Overexpression of XIAP is a common feature in many cancers, contributing to therapeutic resistance and cell survival.

This compound is a primary amine-tethered small molecule that induces the degradation of XIAP.[3][4] Its mechanism of action involves proximity-driven ubiquitylation, leading to the proteasomal degradation of the XIAP protein.[3] By removing the XIAP block on apoptosis, this degrader can sensitize cancer cells to cell death pathways.

Product Information

| Parameter | Specification |

| Chemical Name | This compound |

| Mechanism of Action | Promotes the ubiquitination and proteasomal degradation of XIAP.[3] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL).[5] |

| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[4] |

Signaling Pathway of XIAP in Apoptosis and its Interruption by this compound

The following diagram illustrates the central role of XIAP in inhibiting apoptosis and how this compound intervenes in this pathway.

References

- 1. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gentaur.co.uk [gentaur.co.uk]

Application Notes and Protocols for XIAP Knockdown Detection by Western Blot Using XIAP Degrader-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of X-linked inhibitor of apoptosis protein (XIAP) knockdown in cultured cells following treatment with XIAP degrader-1. The primary method of detection is Western blotting, a widely used technique to separate and identify proteins.

Principle

This compound is a small molecule designed to promote the degradation of the XIAP protein within cells.[1][2][][4] This protocol outlines the treatment of cells with this compound, followed by lysis, protein quantification, and subsequent analysis by Western blot to quantify the reduction in XIAP protein levels. This allows for the confirmation of the degrader's efficacy and the determination of optimal treatment conditions.

Signaling Pathway of XIAP and Mechanism of Action of this compound

XIAP is a key member of the inhibitor of apoptosis protein (IAP) family and a critical negative regulator of apoptosis (programmed cell death). It exerts its anti-apoptotic function by binding to and inhibiting caspases, particularly caspase-3, -7, and -9. This compound is designed to induce the ubiquitination and subsequent proteasomal degradation of XIAP, thereby removing its inhibitory effect on caspases and promoting apoptosis in target cells.

Caption: XIAP's role in apoptosis and the mechanism of this compound.

Experimental Workflow

The overall experimental workflow for detecting XIAP knockdown is a multi-step process that begins with cell culture and treatment and concludes with data analysis of the Western blot results.

Caption: Step-by-step workflow for Western blot analysis of XIAP knockdown.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Catalog Number (Example) |

| This compound | MedChemExpress | HY-115865 |

| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |

| β-mercaptoethanol | Sigma-Aldrich | M3148 |

| Precast Polyacrylamide Gels (e.g., 4-12%) | Bio-Rad | 4561096 |

| Tris/Glycine/SDS Running Buffer (10X) | Bio-Rad | 1610732 |

| PVDF or Nitrocellulose Membranes | Bio-Rad | 1620177 (PVDF) |

| Transfer Buffer | Bio-Rad | 1610734 |

| Non-fat Dry Milk or BSA | Bio-Rad | 1706404 (Milk) |

| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |

| Primary Antibody: Anti-XIAP | Cell Signaling Technology | 2042 |

| Proteintech | 10037-1-Ig | |

| Novus Biologicals | AF8221 | |

| Primary Antibody: Anti-GAPDH (Loading Control) | Proteintech | 60004-1-Ig |

| Novus Biologicals | NB300-325 | |

| Primary Antibody: Anti-β-Actin (Loading Control) | Cell Signaling Technology | 4967 |

| ABP Biosciences | A01010 | |

| Secondary Antibody: HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |

| Secondary Antibody: HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | 7076 |

| Chemiluminescent HRP Substrate | Bio-Rad | 1705061 |

Experimental Protocol

Cell Culture and Treatment with this compound

-

Seed cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.[5]

-

Dose-Response Experiment: Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO) treatment.

-

Time-Course Experiment: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment or based on literature, e.g., 1 µM) for various time points (e.g., 2, 4, 8, 12, 24 hours).

-

After the treatment period, wash the cells once with ice-cold PBS.

Cell Lysis and Protein Quantification

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Sample Preparation and SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer containing β-mercaptoethanol to each sample to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a protein molecular weight marker in one lane.

-

Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.

-

Destain the membrane with TBST.

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against XIAP diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation.[6]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Loading Control: After detecting XIAP, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Alternatively, run duplicate gels. Follow the same immunoblotting steps with the primary antibody for the loading control.

Detection and Data Analysis

-

Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).

-

Normalize the band intensity of XIAP to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of XIAP knockdown relative to the vehicle-treated control.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| XIAP Molecular Weight | ~55-60 kDa | The observed molecular weight can vary slightly.[7] |

| GAPDH Molecular Weight | ~37 kDa | Common loading control. |

| β-Actin Molecular Weight | ~42 kDa | Common loading control. |

| Protein Loading per Lane | 20-30 µg | Adjust based on XIAP expression in your cell line. |

| Primary Antibody: Anti-XIAP | 1:1000 dilution or 0.5 µg/mL | Optimize based on antibody datasheet and cell line.[7] |

| Primary Antibody: Anti-GAPDH | 1:1000 - 1:200000 | Optimize based on antibody datasheet.[8][9] |

| Primary Antibody: Anti-β-Actin | 1:1000 - 1:10000 | Optimize based on antibody datasheet.[10][11] |

| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize based on antibody datasheet. |

| This compound Concentration | 1 nM - 10 µM | Perform a dose-response to determine the optimal concentration. |

| This compound Treatment Time | 2 - 24 hours | Perform a time-course to determine the optimal duration. |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak XIAP Band | Low XIAP expression in the cell line. | Increase the amount of protein loaded. Use a positive control cell line known to express XIAP. |

| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. | |

| Inefficient protein transfer. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |

| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high. | Decrease primary and/or secondary antibody concentration. | |

| Insufficient washing. | Increase the number and duration of wash steps. | |

| Multiple Bands | Non-specific antibody binding. | Use a more specific antibody. Optimize antibody dilution. |

| Protein degradation. | Use fresh lysis buffer with protease inhibitors. Keep samples on ice. | |

| Uneven Loading Control Bands | Inaccurate protein quantification. | Be meticulous with the protein assay. |

| Pipetting errors. | Use calibrated pipettes and be careful when loading the gel. |

References

- 1. This compound|CAS |DC Chemicals [dcchemicals.com]

- 2. gentaur.co.uk [gentaur.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | IAP抑制剂 | MCE [medchemexpress.cn]

- 6. XIAP Antibody (#2042) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. XIAP antibody (10037-1-Ig) | Proteintech [ptglab.com]

- 8. Anti-GAPDH antibody ValidAb™ | GAPDH Loading control | Hello Bio [hellobio.com]

- 9. GAPDH antibody (60004-1-PBS) | Proteintech [ptglab.com]

- 10. β-Actin Antibody | Cell Signaling Technology [cellsignal.com]

- 11. abpbio.com [abpbio.com]

Application Notes and Protocols for Cell Viability Assays with XIAP Degrader-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing XIAP degrader-1 in conjunction with common cell viability assays, namely the MTT and RealTime-Glo™ MT Cell Viability Assays. This document offers detailed experimental protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: Targeting XIAP for Cancer Therapy

The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, or apoptosis.[1][2][3] As the most potent endogenous inhibitor of caspases, the key executioner enzymes in apoptosis, XIAP can block the apoptotic cascade and promote cell survival.[2][3] Elevated levels of XIAP are frequently observed in various cancers, contributing to tumor progression and resistance to therapy.[1] Consequently, XIAP has emerged as a promising therapeutic target for cancer treatment.

This compound is a small molecule designed to specifically induce the degradation of the XIAP protein within the cell.[4][5][6][7] By removing this key survival protein, this compound can sensitize cancer cells to apoptosis, leading to a reduction in cell viability. This document outlines the methods to quantify the cytotoxic effects of this compound using two robust cell viability assays.

Principle of Cell Viability Assays

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

RealTime-Glo™ MT Cell Viability Assay: This is a bioluminescence-based assay that provides real-time measurement of cell viability.[2][8] The assay utilizes a pro-substrate that is reduced by metabolically active cells to generate a substrate for a luciferase enzyme present in the assay reagent.[8] The resulting luminescent signal is proportional to the number of viable cells and can be monitored over time in the same well.[8]

Data Presentation

Due to the limited availability of public quantitative data for "this compound," the following table presents representative data from studies using a well-characterized XIAP degrader, ARTS mimetic A4 , which also functions by promoting XIAP degradation.[8][9][10][11][12] This data is intended to provide a general understanding of the expected outcomes when using a XIAP degrader in cell viability assays.

| Compound | Cell Line | Assay | Endpoint | IC50/EC50 | Reference |

| ARTS mimetic A4 | BE(2)-C (Neuroblastoma) | RealTime-Glo | 48 hours | ~20 µM | [10] |

| ARTS mimetic A4 | KELLY (Neuroblastoma) | RealTime-Glo | 48 hours | ~15 µM | [10] |

| Smac mimetic (BV6) | Multiple Cancer Cell Lines | MTT | 24-48 hours | Varies (cell line dependent) | [13] |

| Smac mimetic (AT-101) | NCI-H522 (Lung Adenocarcinoma) | MTT | 72 hours | 7 µM | [14] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological and experimental processes, the following diagrams have been generated using the DOT language.

Caption: XIAP's role in inhibiting apoptosis and the mechanism of this compound.

Caption: General workflow for assessing cell viability with this compound.

Experimental Protocols

MTT Assay Protocol

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the appropriate drug dilution to each well. Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

-

RealTime-Glo™ MT Cell Viability Assay Protocol

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well solid white flat-bottom plates (for luminescence assays)

-

RealTime-Glo™ MT Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw the RealTime-Glo™ MT Cell Viability Substrate and the NanoLuc® Enzyme at room temperature.

-

Prepare the 2X RealTime-Glo™ Reagent by adding the substrate and enzyme to the assay buffer according to the manufacturer's instructions.

-

-

Cell Seeding and Treatment (Combined):

-

Prepare a 2X cell suspension in complete culture medium.

-

Prepare 4X serial dilutions of this compound in complete culture medium.

-

In a separate plate or tubes, combine equal volumes of the 4X drug dilutions and the 2X RealTime-Glo™ Reagent to create a 2X treatment/reagent mix.

-

Add 50 µL of the 2X cell suspension to each well of the 96-well white plate.

-

Add 50 µL of the 2X treatment/reagent mix to the appropriate wells. Include vehicle control wells.

-

-

Luminescence Measurement:

-

Place the plate in a luminometer capable of maintaining a 37°C and 5% CO₂ environment.

-

Measure the luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) to monitor cell viability in real-time.

-

-

Data Analysis:

-

Normalize the luminescence readings at each time point to the time zero reading for each well.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control at each time point.

-

Plot the percentage of cell viability against the log of the drug concentration for each time point to generate dose-response curves and determine EC50 values.

-

Considerations for Using Protein Degraders in Cell Viability Assays

-

Time-Dependent Effects: The degradation of a target protein is a time-dependent process. Therefore, it is crucial to perform time-course experiments to determine the optimal treatment duration for observing maximal effects on cell viability. Real-time assays like the RealTime-Glo™ are particularly well-suited for this purpose.

-

Hook Effect: Some protein degraders can exhibit a "hook effect," where higher concentrations lead to reduced degradation and a less potent effect on cell viability. This is due to the formation of binary complexes (degrader-target or degrader-E3 ligase) that are less effective at forming the productive ternary complex required for degradation. It is important to test a wide range of concentrations to identify the optimal dose range and to be aware of this potential phenomenon when interpreting results.

-

Mechanism of Action Confirmation: Cell viability data should be correlated with direct evidence of target protein degradation. Western blotting or other protein quantification methods should be used to confirm that this compound is indeed reducing XIAP protein levels at the concentrations and time points that affect cell viability.

-

Cell Line Specificity: The efficacy of a protein degrader can vary significantly between different cell lines due to differences in the expression levels of the target protein, the E3 ligase, and other components of the ubiquitin-proteasome system. It is recommended to test this compound in a panel of relevant cell lines.

References

- 1. PROTAC pan-IAP degrader-1 | TargetMol [targetmol.com]